molecular formula C15H8Cl2N4O3S B2552707 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 392244-20-1

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2552707
CAS No.: 392244-20-1
M. Wt: 395.21
InChI Key: FERPKYBBYQVHCW-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 3-nitro-4-chlorobenzamide moiety. Its structure combines electron-withdrawing groups (chloro, nitro) and a rigid heterocyclic scaffold, which are critical for modulating physicochemical properties and biological activity. Below, it is compared with structurally related analogs to highlight substituent effects and functional performance.

Properties

IUPAC Name

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O3S/c16-10-4-2-1-3-9(10)14-19-20-15(25-14)18-13(22)8-5-6-11(17)12(7-8)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERPKYBBYQVHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, such as a chlorinated benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.

    Nitration: The nitro group can be introduced into the benzamide moiety by nitration of the corresponding benzamide precursor. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Chlorination: The chlorination of the phenyl rings can be accomplished using chlorine gas or a chlorinating agent, such as thionyl chloride (SOCl2), in the presence of a catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include palladium catalysts for hydrogenation, iron powder and hydrochloric acid for nitro group reduction, and hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their antimicrobial, anticancer, and anti-inflammatory properties. They are being studied for their ability to inhibit specific enzymes and receptors involved in disease pathways.

    Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agricultural Chemistry: Some thiadiazole derivatives have been explored as potential agrochemicals, including herbicides and fungicides, due to their ability to interfere with specific biochemical pathways in plants and fungi.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s biological activity may be attributed to its ability to form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The nitro group and thiadiazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

(a) Pyridinyl vs. Chlorophenyl Substitution
  • 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c)
    • Replaces the 2-chlorophenyl group with pyridin-2-yl.
    • Key Data :
  • ¹H NMR: Pyridine protons resonate at δ 7.4–8.8 ppm; benzamide aromatic protons at δ 7.2–7.6 ppm .
  • IR: Strong C=O stretch at 1675 cm⁻¹ .
(b) Ethylsulfanyl Substitution
  • 4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
    • Features an ethylsulfanyl group instead of 2-chlorophenyl.
    • Key Data :
  • Molecular weight: 299.8 g/mol (vs. 408.2 g/mol for the target compound) .
    • Impact : The sulfur-containing substituent increases lipophilicity but reduces steric bulk, which may affect membrane permeability and metabolic stability.

Benzamide Substituent Modifications

(a) Nitro Group Positioning
  • 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
    • Nitro group at position 2 (vs. 3 in the target compound).
    • Key Data :
  • Synonyms include ZINC01518590, suggesting screening in drug discovery libraries . Impact: Ortho-nitro placement may sterically hinder amide conjugation, altering electronic distribution and binding affinity.
(b) Bromo vs. Chloro/Nitro Substitution
  • 2-Benzamide-5-Bromo-N-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-Yl] Benzamide
    • Bromo substituent at position 5 on the benzamide ring.
    • Key Data :
  • Exhibited 100% mortality protection at 60 mg/kg in preclinical studies .
    • Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological targets compared to the target compound’s chloro-nitro combination.

Heterocyclic Core Modifications

(a) Thiazole vs. Thiadiazole Core
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
    • Replaces 1,3,4-thiadiazole with a thiazole ring.
    • Key Data :
  • Crystal structure reveals intermolecular N–H···N hydrogen bonding, stabilizing dimer formation .
    • Impact : Thiazole’s reduced ring strain and altered electron density may influence binding to enzymatic targets like PFOR (pyruvate:ferredoxin oxidoreductase) .
(b) Oxadiazole Derivatives
  • 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-Yl)Butyl]Benzamide
    • Features an oxadiazole ring with a thioxo group.
    • Key Data :
  • Synthesized for antimicrobial screening; structural rigidity may limit conformational flexibility compared to thiadiazole .

Biological Activity

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. The compound features a unique molecular structure characterized by the presence of a thiadiazole ring, a nitrobenzamide group, and dual chlorine substitutions that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Molecular Structure

The molecular formula of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is C13H9Cl2N4O3SC_{13}H_{9}Cl_{2}N_{4}O_{3}S, with a molecular weight of approximately 284.75 g/mol. The structural features include:

  • Thiadiazole ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Chlorine substitutions : Present on both the benzamide and thiadiazole rings, which may enhance reactivity and biological efficacy.
  • Nitro group : Potentially involved in various biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide. Although specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines.

  • In Vitro Studies :
    • Compounds similar to 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide have demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, derivatives with similar structural motifs exhibited IC50 values as low as 0.28μg/mL0.28\mu g/mL against MCF-7 cells .
    • The mechanism of action appears to involve apoptosis induction through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .
  • Cell Cycle Arrest :
    • Studies indicate that treatment with similar thiadiazole derivatives can induce cell cycle arrest at the S and G2/M phases in cancer cells. This suggests that these compounds disrupt normal cell division processes, leading to increased cell death in malignant cells .

The exact mechanism by which 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide exerts its biological effects is not fully elucidated. However, several hypotheses include:

  • Interaction with Enzymes/Receptors : The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression.
  • Formation of Non-covalent Interactions : The presence of functional groups like the nitro group and thiadiazole ring allows for hydrogen bonding and other non-covalent interactions that could inhibit target activity.

Comparative Analysis

A comparison with other thiadiazole derivatives reveals that structural modifications significantly influence biological activity:

CompoundKey FeaturesBiological Activity
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amineLacks nitro groupModerate anticancer activity
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamideFluorine substitutionEnhanced lipophilicity
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamideSimilar structurePotent anticancer effects

The dual chlorine substitutions in 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide may provide it with enhanced reactivity compared to simpler analogs.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide?

The compound is synthesized via condensation of substituted thiosemicarbazides with acyl chlorides. A typical procedure involves:

  • Reacting 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine with 4-chloro-3-nitrobenzoyl chloride in pyridine under reflux (2–4 hours).
  • Purification via recrystallization from DMSO/water or methanol .
    Key parameters : Temperature (80–90°C), stoichiometric control of POCl₃ (for cyclization), and pH adjustment (8–9) to precipitate intermediates .

Q. How is the compound characterized to confirm its structural identity?

Standard characterization includes:

  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ ~10.5 ppm) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., m/z 407.2).
  • X-ray crystallography : Confirms planar thiadiazole and benzamide moieties, with intermolecular hydrogen bonds (N–H···N, C–H···O) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

Contradictions may arise from assay conditions (e.g., pH, enzyme sources) or impurities. Methodological steps:

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., PFOR enzyme inhibition assays at pH 7.4 ).
  • Purity validation : Use HPLC (>98% purity) to rule out side products.
  • Mechanistic studies : Compare binding affinities via molecular docking (e.g., interaction with PFOR’s active site ).

Q. What strategies optimize the synthesis yield when scaling up the reaction?

  • Solvent selection : Replace pyridine with DMF for better solubility of intermediates .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature control : Gradual heating (70°C → 90°C) minimizes side reactions .
    Yield improvement example : From 65% (initial) to 82% by optimizing stoichiometry (1:1.2 amine:acyl chloride ratio) .

Q. How does the nitro group at the 3-position influence the compound’s electronic properties and reactivity?

  • Electron-withdrawing effect : The nitro group decreases electron density on the benzamide ring, enhancing electrophilic substitution resistance.
  • Hydrogen bonding : The nitro-O atoms participate in non-classical C–H···O bonds, stabilizing crystal packing .
  • Redox activity : The nitro group can be reduced to an amine (–NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling SAR diversification .

Q. What crystallographic methods resolve ambiguities in the compound’s solid-state structure?

  • Single-crystal X-ray diffraction : Space group P2₁2₁2₁ (orthorhombic) with Z = 4. Key metrics:
    • Bond lengths: C–N (1.32–1.38 Å), C–S (1.67–1.72 Å) .
    • Torsion angles: Thiadiazole-benzamide dihedral angle ~15°, indicating partial conjugation .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H···N contacts, 8% H···Cl) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved metabolic stability?

  • Lipophilicity modulation : Introduce –CF₃ (trifluoromethyl) at the benzamide para-position to enhance metabolic stability .
  • Heterocycle replacement : Substitute thiadiazole with oxadiazole to alter π-stacking interactions .
  • Bioisosteres : Replace –NO₂ with –CN to maintain electron-withdrawing effects while reducing redox susceptibility .

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